2-Amino-4-methylpyridine
Overview
Description
Aminopicoline, also known as 2-amino-4-picoline or 2-amino-4-methylpyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of picoline, which is a methyl-substituted pyridine. Aminopicoline is a colorless to pale yellow liquid with a characteristic odor. It is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-methylpyridine is the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.
Mode of Action
This compound inhibits the activity of iNOS . By binding to iNOS, it prevents the enzyme from producing nitric oxide, thereby modulating the immune response and inflammation.
Biochemical Pathways
The inhibition of iNOS by this compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting iNOS, this compound can potentially influence these processes.
Pharmacokinetics
It is freely soluble in water and DMF (Dimethylformamide), which could enhance its bioavailability .
Result of Action
The inhibition of iNOS by this compound leads to a decrease in nitric oxide production . This can result in modulation of the immune response and inflammation, potentially leading to therapeutic effects in conditions where these processes are dysregulated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that it could be affected by the composition of the biological environment . .
Biochemical Analysis
Biochemical Properties
2-Amino-4-methylpyridine acts as a ligand, forming methoxo-bridged copper (II) complexes . It interacts with various enzymes and proteins, including inducible NO synthase isolated from mouse RAW 264.7 cells .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the activity of inducible NO synthase . This inhibition can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of inducible NO synthase, which can lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopicoline can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with ammonia, followed by methylation. Another method includes the reduction of 2-nitro-4-picoline using hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, aminopicoline is produced through the catalytic hydrogenation of 2-nitro-4-picoline. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Aminopicoline undergoes various chemical reactions, including:
Oxidation: Aminopicoline can be oxidized to form picolinic acid derivatives.
Reduction: The nitro group in 2-nitro-4-picoline can be reduced to form aminopicoline.
Substitution: Aminopicoline can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Aminopicoline from 2-nitro-4-picoline.
Substitution: Various substituted picoline derivatives.
Scientific Research Applications
Aminopicoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Aminopicoline derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: Aminopicoline is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-picoline: Another derivative of picoline with similar chemical properties.
2-Amino-5-picoline: A positional isomer of aminopicoline with different reactivity.
2-Amino-6-picoline: Another isomer with unique chemical behavior.
Uniqueness of Aminopicoline
Aminopicoline is unique due to its specific position of the amino and methyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Additionally, aminopicoline’s derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGLBZRQYOWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044720 | |
Record name | 4-Methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-34-1 | |
Record name | 2-Amino-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-4-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-4-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1490 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394N1Z644H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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